Methyl 3-chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoate
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Overview
Description
Methyl 3-chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of chloro, fluoro, and methoxyphenoxy groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution:
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoate involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol derivatives, which can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluorobenzoate: An ortho-halogen-substituted methyl benzoate ester with similar reactivity but different substitution pattern.
Methyl 4-chlorobenzoate: Another benzoate ester with a chloro group at a different position, affecting its chemical properties and reactivity.
Uniqueness
Methyl 3-chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoate is unique due to the specific combination of chloro, fluoro, and methoxyphenoxy groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity patterns not observed in other similar compounds.
Properties
Molecular Formula |
C16H14ClFO4 |
---|---|
Molecular Weight |
324.73 g/mol |
IUPAC Name |
methyl 3-chloro-5-fluoro-2-[(4-methoxyphenoxy)methyl]benzoate |
InChI |
InChI=1S/C16H14ClFO4/c1-20-11-3-5-12(6-4-11)22-9-14-13(16(19)21-2)7-10(18)8-15(14)17/h3-8H,9H2,1-2H3 |
InChI Key |
CSOMQKTXWOAYLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=C(C=C(C=C2Cl)F)C(=O)OC |
Origin of Product |
United States |
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